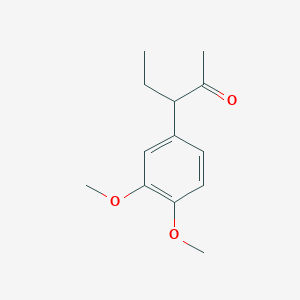

3-(3,4-Dimethoxyphenyl)pentan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-5-11(9(2)14)10-6-7-12(15-3)13(8-10)16-4/h6-8,11H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJNQJRJHNNHHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)OC)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10536603 | |

| Record name | 3-(3,4-Dimethoxyphenyl)pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10536603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105638-31-1 | |

| Record name | 3-(3,4-Dimethoxyphenyl)pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10536603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3,4 Dimethoxyphenyl Pentan 2 One

Established Synthetic Routes for 3-(3,4-Dimethoxyphenyl)pentan-2-one

Established synthetic routes for this compound and related structures often rely on classical carbon-carbon bond-forming reactions and multi-step sequences involving functional group manipulations.

Condensation reactions, particularly aldol-type condensations, represent a fundamental strategy for forming the carbon framework of molecules like this compound. The general principle involves the reaction of an enolate with a carbonyl compound. masterorganicchemistry.com In a crossed or directed aldol (B89426) reaction, a specific enolate is generated from one carbonyl compound (like 2-pentanone) and reacted with a different aldehyde or ketone that cannot easily enolize, such as 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). youtube.com

The reaction sequence would typically involve:

Enolate Formation : A strong base, such as lithium diisopropylamide (LDA), deprotonates the α-carbon of 2-pentanone to form a nucleophilic enolate.

Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde.

Protonation : The resulting alkoxide is protonated, often during an aqueous workup, to yield a β-hydroxy ketone.

Dehydration : Subsequent heating, often under acidic or basic conditions, can lead to the elimination of a water molecule (condensation) to form an α,β-unsaturated ketone, 3-(3,4-Dimethoxyphenyl)pent-3-en-2-one.

Reduction : The final step would be the selective reduction of the carbon-carbon double bond to yield the saturated target compound, this compound.

This approach allows for the controlled construction of the molecular backbone by joining the aromatic aldehyde with the ketone component. masterorganicchemistry.comyoutube.com

Complex organic molecules are often assembled through multi-step pathways that allow for the sequential and controlled introduction of functional groups and structural motifs.

Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring. masterorganicchemistry.com The reaction typically employs an acyl halide or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comucalgary.ca The Lewis acid coordinates to the halogen of the acyl halide, generating a highly electrophilic acylium ion. ucalgary.ca This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone.

In the context of synthesizing complex dimethoxyphenyl derivatives, Friedel-Crafts acylation can be a key step. For instance, a known chromium-free process to prepare a related benzophenone (B1666685) involves reacting 3-(3,4-dimethoxy-phenyl)-pentan-2-one with 3,4-dimethoxy-benzoyl chloride in the presence of aluminium(III)chloride. google.com Similarly, the total synthesis of other natural products containing dimethoxyphenyl moieties has utilized Friedel-Crafts acylation with simple starting materials like 1,2-dimethoxybenzene (B1683551). nih.gov While direct acylation of a simpler precursor to form the target molecule is conceivable, it is often employed to build more complex structures from a dimethoxyphenyl core. nih.govresearchgate.net

| Component | Role | Example | Reference |

|---|---|---|---|

| Aromatic Substrate | Nucleophile | 1,2-Dimethoxybenzene | nih.gov |

| Acylating Agent | Source of Acyl Group | Acyl Halide (e.g., RCOCl) | ucalgary.ca |

| Lewis Acid | Catalyst | Aluminum Chloride (AlCl₃) | masterorganicchemistry.comucalgary.ca |

| Product | Aryl Ketone | Ar-COR | ucalgary.ca |

Hydrolysis is a critical reaction in multi-step synthesis, often used to deprotect functional groups or to convert one functional group into another, such as an ester or nitrile into a carboxylic acid. researchgate.netresearchgate.net In pathways leading to complex molecules, a ketone functionality might be temporarily protected as a ketal to prevent it from reacting during other synthetic transformations. google.com The final step in such a sequence is the hydrolysis of the ketal, typically under acidic conditions, to regenerate the ketone. google.com

For example, the synthesis of 3,4-dimethoxyphenylacetic acid, a potential precursor, can be achieved by the hydrolysis of 3,4-dimethoxybenzylcyanide. researchgate.net Similarly, the hydrolysis of ester groups to yield carboxylic acids is a common step that precedes cyclization or other condensation reactions in the synthesis of complex polycyclic structures. researchgate.net These steps are integral to unmasking or creating the necessary reactive sites for the final assembly of the target molecule.

Ketal-mediated pathways provide a sophisticated route for synthesizing ketones by using a ketal as a protecting group for the carbonyl function. This strategy is particularly useful when other reactive sites in the molecule must be modified without affecting the ketone. A patented process for a related, more substituted analog demonstrates this principle effectively. google.com

The synthesis involves the following key steps:

Ketal Formation : The ketone starting material, such as 3-(2-bromo-4,5-dimethoxy-phenyl)-pentan-2-one, is reacted with an alcohol like ethylene (B1197577) glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form a cyclic ketal. google.com This protects the ketone group from subsequent reactions.

Intermediate Reaction : The protected intermediate can then undergo further reactions. In the patented example, the bromo-substituted compound is converted into an organometallic reagent and reacted with a benzoyl derivative. google.com

Hydrolysis (Deprotection) : The final step is the hydrolysis of the ketal protecting group to regenerate the ketone functionality, yielding the final product. google.com

This pathway highlights the importance of protecting groups in achieving selective transformations in complex organic synthesis.

| Starting Material | Reagents for Ketalization | Solvent | Yield | Reference |

|---|---|---|---|---|

| 3-(2-bromo-4,5-dimethoxy-phenyl)-pentan-2-one | Ethylene glycol, p-toluenesulfonic acid | Toluene | 93% (for the protected ketal) | google.com |

Multi-step Organic Synthesis Approaches to this compound

Advanced Synthetic Strategies and Optimization in this compound Production

Modern synthetic chemistry increasingly focuses on developing advanced strategies that are more efficient, sustainable ("green"), and highly selective. While specific optimization studies for this compound are not widely published, principles from related syntheses can be applied.

Advanced strategies include the use of novel reaction media and energy sources. For example, deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, can serve as green reaction media, sometimes promoting reactions and simplifying product isolation. mdpi.com The synthesis of tetrahydroquinoline cores, which can also bear dimethoxyphenyl substituents, has been successfully carried out in a choline (B1196258) chloride-zinc chloride DES. mdpi.com

Mechanochemistry, which involves inducing reactions by grinding solid reactants together, offers another advanced approach that can reduce or eliminate the need for solvents. mdpi.com The preparation of chalcones, which are structurally related α,β-unsaturated ketones, has been achieved via mechanochemical Claisen-Schmidt condensation, offering good yields and a better environmental profile. mdpi.com

Optimization of reaction conditions—such as catalyst choice, temperature, concentration, and reaction time—is crucial for maximizing yield and minimizing byproducts. nih.gov Such optimization is a standard practice in medicinal and process chemistry to develop robust and scalable synthetic routes. These advanced principles could be applied to the synthesis of this compound to improve upon established methods.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2-Dimethoxybenzene |

| 2-Pentanone |

| 3,4-Dimethoxybenzaldehyde (Veratraldehyde) |

| 3,4-Dimethoxybenzoyl chloride |

| 3,4-Dimethoxyphenylacetic acid |

| 3,4-Dimethoxybenzylcyanide |

| 3-(2-bromo-4,5-dimethoxy-phenyl)-pentan-2-one |

| 3-(3,4-Dimethoxyphenyl)pent-3-en-2-one |

| Aluminum chloride (AlCl₃) |

| Choline chloride |

| Ethylene glycol |

| Iron(III) chloride (FeCl₃) |

| Lithium diisopropylamide (LDA) |

| p-Toluenesulfonic acid |

| Zinc chloride |

Catalytic Approaches and Reaction Conditions for Enhanced Yield and Purity

The synthesis of aromatic ketones such as this compound is most commonly achieved via the Friedel-Crafts reaction. This class of reaction involves the substitution of an aromatic proton with an acyl or alkyl group. While traditional methods have employed stoichiometric amounts of Lewis acid catalysts, contemporary research emphasizes the use of more efficient and reusable catalytic systems to improve yield, purity, and environmental compatibility.

Traditional Lewis Acid Catalysis: The Friedel-Crafts acylation or alkylation of veratrole can be catalyzed by conventional Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or boron trifluoride (BF₃). imist.ma In this approach, the Lewis acid activates an acylating or alkylating agent, which then attacks the electron-rich veratrole ring. For the synthesis of this compound, a plausible alkylating agent would be a 3-halopentan-2-one. However, Friedel-Crafts acylation is often preferred over alkylation as the resulting ketone product is less reactive than the starting material, which prevents multiple substitutions and improves product purity. nih.gov These traditional catalysts are effective but suffer from drawbacks, including the need for more than stoichiometric amounts and the generation of significant corrosive and toxic waste during aqueous workup. imist.marsc.org

Modern Heterogeneous and Green Catalysts: To overcome the limitations of traditional methods, significant research has focused on developing greener catalytic systems.

Heterogeneous Solid Acid Catalysts: Materials like zeolites and metal oxides serve as effective, reusable, and environmentally benign catalysts for Friedel-Crafts reactions. imist.ma For instance, ultrathin nanosheets of tin(IV) oxide (SnO₂) have been shown to be highly effective for the regioselective acylation of activated aromatic compounds under solvent-free conditions. acs.org These catalysts are easily separated from the reaction mixture by simple filtration, allowing for recycling and reducing waste. acs.org

Deep Eutectic Solvents (DES): A mixture of choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃) can function as both a green solvent and a catalyst. rsc.org This approach, often paired with microwave irradiation, dramatically reduces reaction times and improves yields while avoiding the use of volatile organic solvents. rsc.org

The table below summarizes findings for the acylation of veratrole and similar activated aromatic rings using various catalytic systems, illustrating the conditions that enhance yield and purity.

| Catalyst System | Aromatic Substrate | Acylating Agent | Conditions | Yield (%) | Reference |

| SnO₂ nanosheets | Veratrole | Acetic Anhydride | 50 °C, 40 min, solvent-free | 92 | acs.org |

| [CholineCl][ZnCl₂]₃ | Anisole | Propionic Anhydride | 120 °C, 5 min, MW | 95 | rsc.org |

| Zeolite H-BEA | Anisole | Acetic Anhydride | 100 °C, 4 h | 98 | |

| AlCl₃ | Veratrole | Maleic Anhydride | - | - | nih.gov |

Regioselective Synthesis of this compound

Regioselectivity—the control of where the new substituent attaches to the aromatic ring—is a critical aspect of the synthesis. For this compound, the pentan-2-one group must be directed to a specific carbon on the veratrole ring to yield the desired 1,2,4-trisubstituted pattern.

The directing effects of the two methoxy (B1213986) (-OCH₃) groups on the veratrole ring govern the outcome of the electrophilic aromatic substitution. Methoxy groups are strongly activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. acs.org In 1,2-dimethoxybenzene, there are two available positions for substitution.

Position 4: This position is para to the methoxy group at C1 and ortho to the methoxy group at C2.

Position 3: This position is ortho to both methoxy groups.

Both positions are electronically activated. However, the 4-position is sterically less hindered than the 3-position, which is flanked by two methoxy groups. Therefore, electrophilic substitution on veratrole overwhelmingly favors the 4-position, leading to the desired 3,4-dimethoxyphenyl core structure. scirp.org Studies using density functional theory (DFT) and Parr functions to model the reaction have confirmed that the C4 carbon of 1,2-dimethoxybenzene is the most favored site for electrophilic attack, ensuring high regioselectivity for the formation of the 1,2,4-substitution pattern. imist.mascirp.org This inherent selectivity means that the Friedel-Crafts reaction of veratrole is an efficient method for producing the 3,4-disubstituted aromatic ring required for the target molecule with high purity and without the need for protecting groups or complex purification steps. acs.org

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made significantly more sustainable by incorporating these principles.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Modern methods employ reusable solid acid catalysts like zeolites or SnO₂ nanosheets, which can be used in small quantities and recovered after the reaction, minimizing waste. imist.maacs.org This contrasts sharply with traditional Friedel-Crafts reactions that require more than a full equivalent of a Lewis acid catalyst, which is consumed in the process. rsc.org

Safer Solvents and Reaction Conditions: A primary goal of green chemistry is to minimize or eliminate the use of volatile organic compounds (VOCs). The Friedel-Crafts acylation for ketone synthesis can be performed under solvent-free conditions, for example, by using a solid catalyst. imist.maacs.org Alternatively, non-toxic, recyclable solvents such as deep eutectic solvents or even water can be employed. rsc.orgnih.gov

Energy Efficiency: The adoption of technologies like microwave-assisted synthesis can lead to substantial reductions in energy consumption by shortening reaction times from hours to minutes. rsc.org

Renewable Feedstocks: While not directly reported for this specific compound, a broader green chemistry approach involves using renewable starting materials. For instance, some ketone syntheses utilize derivatives of unsaturated fatty acids as feedstock for oxidation reactions catalyzed by polyoxometalates (POMs). yedarnd.com

By prioritizing reusable catalysts, minimizing solvent use, and improving energy efficiency, the synthesis of this compound can align with the core tenets of sustainable chemical manufacturing.

Reaction Mechanisms and Chemical Transformations of 3 3,4 Dimethoxyphenyl Pentan 2 One

Oxidative Reactivity of the Ketone Moiety in 3-(3,4-Dimethoxyphenyl)pentan-2-one

The ketone functional group in this compound is generally resistant to oxidation by mild oxidizing agents. However, under more forceful conditions, it can undergo oxidative cleavage. A significant reaction in this context is the Baeyer-Villiger oxidation, which involves the conversion of a ketone to an ester. libretexts.org

The Baeyer-Villiger oxidation of an unsymmetrical ketone like this compound would theoretically lead to the formation of an ester. This reaction is carried out using peroxyacids (such as mCPBA) or hydrogen peroxide with a Lewis acid. organic-chemistry.orgwikipedia.org The regioselectivity of this oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge is more likely to migrate. organic-chemistry.org For this compound, the competition is between a methyl group and a 1-(3,4-dimethoxyphenyl)ethyl group. Generally, secondary alkyl groups have a higher migratory aptitude than primary alkyl groups like methyl. Therefore, the 1-(3,4-dimethoxyphenyl)ethyl group would be expected to migrate, yielding an acetate (B1210297) ester.

Strong oxidizing agents, such as potassium permanganate (B83412) under harsh conditions (e.g., heat and strong acid or base), can cleave the carbon-carbon bonds of the ketone, resulting in the formation of two carboxylic acids. libretexts.org However, this method is often destructive and lacks selectivity. libretexts.org

The mechanism of the Baeyer-Villiger oxidation proceeds through a critical intermediate known as the Criegee intermediate. wikipedia.org This tetrahedral intermediate is formed by the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon of the ketone. wikipedia.org Following the formation of the Criegee intermediate, a concerted rearrangement occurs where one of the alkyl groups migrates to the adjacent oxygen of the peroxide group, while a carboxylic acid is eliminated. wikipedia.org This migration step is the rate-determining step of the reaction. wikipedia.org

Table 1: Expected Products of Baeyer-Villiger Oxidation

| Reactant | Oxidizing Agent | Major Product |

|---|

Reductive Transformations of this compound

The ketone group of this compound is readily susceptible to reduction, leading to the formation of a secondary alcohol or complete deoxygenation to an alkane.

The reduction of the ketone to a secondary alcohol, 3-(3,4-dimethoxyphenyl)pentan-2-ol, can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). wikipedia.org These hydride reagents deliver a hydride ion (H-) to the electrophilic carbonyl carbon. Catalytic hydrogenation, employing hydrogen gas (H2) with a metal catalyst such as palladium, platinum, or nickel, is also an effective method for this reduction. organic-chemistry.org

Table 2: Common Reducing Agents for Ketone to Alcohol Conversion

| Reducing Agent | Conditions | Product |

|---|---|---|

| Sodium Borohydride (NaBH4) | Protic solvent (e.g., ethanol (B145695), methanol) | 3-(3,4-Dimethoxyphenyl)pentan-2-ol |

| Lithium Aluminum Hydride (LiAlH4) | Aprotic solvent (e.g., diethyl ether, THF), followed by aqueous workup | 3-(3,4-Dimethoxyphenyl)pentan-2-ol |

It is important to note that the reduction of the benzylic ketone can sometimes proceed further to the corresponding alkane, especially under more vigorous catalytic hydrogenation conditions, due to the stability of the benzylic position. masterorganicchemistry.com

Complete reduction of the ketone to the corresponding alkane, 2-(3,4-dimethoxyphenyl)pentane, can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions. The Wolff-Kishner reduction utilizes hydrazine (B178648) (N2H4) in the presence of a strong base (like KOH) at high temperatures. masterorganicchemistry.com The Clemmensen reduction employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid. libretexts.org

Nucleophilic and Electrophilic Reactions Involving this compound

The reactivity of this compound is largely centered around the electrophilic nature of the carbonyl carbon and the acidic nature of the α-hydrogens.

The carbonyl group is characterized by a polarized carbon-oxygen double bond, with the carbon atom bearing a partial positive charge and the oxygen a partial negative charge. This makes the carbonyl carbon an excellent electrophile, susceptible to attack by a wide range of nucleophiles. libretexts.orglibretexts.org

Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.com The approach of a nucleophile to the carbonyl carbon leads to the formation of a tetrahedral intermediate, where the hybridization of the carbon changes from sp2 to sp3. ncert.nic.in The reactivity of the ketone towards nucleophilic attack is influenced by both steric and electronic factors. The presence of two alkyl groups in ketones, as opposed to one in aldehydes, provides more steric hindrance to the approaching nucleophile. libretexts.orgncert.nic.in Electronically, the two alkyl groups in a ketone are electron-donating, which reduces the electrophilicity of the carbonyl carbon compared to aldehydes. libretexts.orgncert.nic.in In the case of this compound, the dimethoxy-substituted phenyl ring also contributes electron density to the system, further modulating the reactivity of the carbonyl group.

The α-hydrogens (the hydrogens on the carbon atoms adjacent to the carbonyl group) of ketones are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate conjugate base. ncert.nic.in This allows this compound to undergo reactions at the α-position, such as aldol (B89426) condensation, where the enolate acts as a nucleophile. libretexts.org

Furthermore, the aromatic ring of this compound can undergo electrophilic substitution reactions. The carbonyl group is a deactivating and meta-directing group, meaning it will direct incoming electrophiles to the positions meta to the point of attachment on the phenyl ring. ncert.nic.in

Tautomerism Studies of this compound

Tautomerism is a fundamental concept in organic chemistry involving the interconversion of constitutional isomers, typically through the migration of a proton. youtube.com For ketones such as this compound, the most significant tautomeric relationship is the equilibrium between the keto form and its corresponding enol form. This keto-enol tautomerism is a dynamic process that can be catalyzed by either acid or base. youtube.comresearchgate.net

The keto form of this compound is generally the more stable and, therefore, the predominant tautomer at equilibrium. This preference is primarily due to the greater thermodynamic stability of the carbon-oxygen double bond in the ketone compared to the carbon-carbon double bond in the enol. researchgate.net However, the enol form, despite its lower concentration, is highly reactive and serves as a crucial intermediate in many reactions of carbonyl compounds. youtube.com

Several factors can influence the position of the keto-enol equilibrium:

Solvent Polarity: The polarity of the solvent plays a significant role. Polar solvents can form hydrogen bonds with the carbonyl group of the keto tautomer, thereby stabilizing it. orientjchem.org Conversely, in non-polar solvents, the enol form may be relatively more favored due to the potential for intramolecular hydrogen bonding between the enolic hydroxyl group and the carbonyl oxygen, a phenomenon more pronounced in 1,3-dicarbonyl compounds. youtube.comnih.gov For this compound, polar solvents are expected to favor the keto form. nih.gov

Substitution: The substitution pattern on the alpha-carbon and the aromatic ring can affect the stability of the tautomers. The electron-donating methoxy (B1213986) groups on the phenyl ring of this compound can influence the electronic properties of the molecule, which in turn can have a subtle effect on the keto-enol equilibrium.

Temperature: Temperature can also shift the equilibrium. An increase in temperature generally leads to a higher proportion of the enol tautomer, as the process of enolization often has a positive enthalpy change. masterorganicchemistry.com

The equilibrium between the keto and enol forms of this compound can be represented as follows:

Keto-Enol Tautomerism of this compound

| Tautomer | Structure | Stability |

|---|---|---|

| Keto Form |  |

Predominant, more stable |

| Enol Form |  |

Less stable, more reactive |

Note: The images are illustrative representations.

Exploration of Cycloaddition Reactivity of this compound

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. libretexts.org The structure of this compound, specifically the vinyl-like substituent on the benzene (B151609) ring, suggests potential participation in certain types of cycloadditions, most notably the Diels-Alder reaction.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.comorganic-chemistry.org In this context, the 3,4-dimethoxyphenyl group of this compound can be considered as part of a substituted styrene (B11656) system. Styrenes can act as dienophiles in Diels-Alder reactions, although their reactivity is influenced by the substituents on the vinyl group and the aromatic ring. masterorganicchemistry.com

Another potential cycloaddition pathway for derivatives of this compound is [3+2] cycloaddition . These reactions involve a three-atom component (a 1,3-dipole) and a two-atom component (a dipolarophile). researchgate.net For instance, if the ketone were transformed into a derivative containing a nitrone or an azide, it could participate as a 1,3-dipole in cycloadditions with alkenes or alkynes to form five-membered heterocyclic rings.

The potential cycloaddition reactions involving this compound are summarized in the table below:

Potential Cycloaddition Reactions

| Reaction Type | Reactant 1 (Diene/Dipole) | Reactant 2 (Dienophile/Dipolarophile) | Potential Product |

|---|---|---|---|

| Diels-Alder [4+2] | Conjugated Diene | This compound | Substituted Cyclohexene Derivative |

Bond Fission Processes in this compound Derivatives

Aryl ketones like this compound can undergo characteristic bond fission reactions when subjected to photochemical conditions. These processes, known as Norrish reactions, are initiated by the absorption of ultraviolet light by the carbonyl group. wikipedia.org

The most relevant bond fission process for this compound is the Norrish Type I cleavage . This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent (alpha) to the carbonyl group. wikipedia.orglibretexts.org Upon excitation to a singlet or triplet state, the molecule can break at the α-position to form two radical intermediates: an acyl radical and an alkyl radical. wikipedia.org

For this compound, there are two possible sites for Norrish Type I cleavage:

Cleavage of the bond between the carbonyl carbon and the methyl group: This would yield a 3-(3,4-dimethoxyphenyl)pentanoyl radical and a methyl radical.

Cleavage of the bond between the carbonyl carbon and the 3-(3,4-dimethoxyphenyl)propyl group: This would result in an acetyl radical and a 1-(3,4-dimethoxyphenyl)ethyl radical.

The relative likelihood of these two pathways depends on the stability of the resulting radical fragments. The formation of more stable radicals is generally favored. wikipedia.org

The subsequent fate of these radical intermediates can vary and may include:

Decarbonylation: The acyl radical can lose a molecule of carbon monoxide to form a new alkyl radical. wikipedia.org

Recombination: The radical fragments can recombine to reform the original ketone or form new products. wikipedia.org

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules to form stable products. libretexts.org

A second type of photochemical bond fission is the Norrish Type II reaction . This intramolecular process occurs if there is a gamma-hydrogen atom that can be abstracted by the excited carbonyl group, leading to the formation of a 1,4-biradical. chem-station.com Subsequent cleavage of this biradical results in the formation of an enol and an alkene. For this compound, a Norrish Type II reaction is possible due to the presence of gamma-hydrogens on the pentyl chain.

Summary of Potential Bond Fission Processes

| Process | Description | Key Intermediates | Potential Products |

|---|---|---|---|

| Norrish Type I | Homolytic cleavage of the α C-C bond | Acyl and alkyl radicals | Alkanes, alkenes, decarbonylated products |

Derivatives and Analog Synthesis of 3 3,4 Dimethoxyphenyl Pentan 2 One

Synthesis of Substituted 3-(3,4-Dimethoxyphenyl)pentan-2-one Analogs

The synthesis of analogs of this compound can be achieved through various established organic chemistry reactions. While direct literature on a wide array of substituted analogs is specific to its use in larger molecule synthesis, general principles of ketone and aromatic chemistry apply.

One common approach involves the Claisen-Schmidt condensation to form chalcone-like structures, which are α,β-unsaturated ketones. mdpi.com For instance, reacting a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) can yield a variety of chalcones. mdpi.com These can then be further modified. For example, a chalcone (B49325) bearing a dimethoxyphenyl group could undergo reactions to introduce substituents on either aromatic ring or modifications to the propenone linkage.

Another strategy involves the alkylation of a precursor molecule. For example, a reaction sequence starting with the alkylation of an acetate (B1210297) with a ketene (B1206846) silyl (B83357) acetal (B89532) can produce ester intermediates that are subsequently converted to the desired phenol (B47542) analogs. researchgate.net

Table 1: Examples of Synthetic Strategies for Analog Formation

| Starting Materials | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Substituted Acetophenone + Substituted Benzaldehyde | Claisen-Schmidt Condensation | Chalcones | mdpi.com |

Chemical Modifications of the Dimethoxyphenyl Moiety in this compound Derivatives

The dimethoxyphenyl group is a key feature for chemical modification. The methoxy (B1213986) groups can be demethylated to yield corresponding phenol derivatives. researchgate.net This transformation is often accomplished using reagents like boron tribromide or by hydride reduction of a tosylate derivative followed by demethylation. researchgate.net The resulting hydroxyl groups can then serve as handles for further functionalization, such as etherification or esterification, to create a diverse library of analogs.

Furthermore, electrophilic aromatic substitution reactions can be employed to introduce various substituents onto the benzene (B151609) ring, provided the existing groups' directing effects are considered.

Functionalization of the Pentanone Backbone in this compound

The pentanone backbone of this compound offers several sites for functionalization. The carbonyl group can undergo a range of reactions typical of ketones. For example, it can be reduced to a secondary alcohol, which can then be further derivatized.

The α-carbons to the ketone are also reactive. For instance, the molecule can be converted into a ketal to protect the ketone functionality. This allows for reactions at other parts of the molecule, such as Grignard reactions, before a final hydrolysis step to restore the ketone. google.com The α-position can also be a site for halogenation or other substitution reactions under appropriate conditions.

This compound as an Intermediate in Complex Organic Molecule Synthesis

The true utility of this compound and its derivatives is demonstrated in their role as intermediates in the synthesis of more complex molecular architectures, including those with significant biological activity.

Utilization in Pharmaceutical Intermediate Synthesis

A significant application of a derivative of the title compound, specifically 3-[2-(3,4-dimethoxy-benzoyl)-4,5-dimethoxy-phenyl]-pentan-2-one, is as a key intermediate in the synthesis of the anxiolytic drug, Tofisopam (B1682394). google.comlookchem.com Tofisopam is a 2,3-benzodiazepine that differs structurally from classical benzodiazepines. The synthesis involves reacting the pentan-2-one derivative to form the core benzodiazepine (B76468) ring structure. google.com A patented process describes the preparation of this intermediate by reacting a ketal-protected 3-(2-bromo-4,5-dimethoxy-phenyl)-pentan-2-one with a dimethoxy-benzoyl compound, followed by hydrolysis to yield the desired diketone intermediate with high purity. google.com

Derivatives of this compound also share structural motifs with intermediates used in the synthesis of other pharmaceuticals. For example, the related compound (-)(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol is a key intermediate in the synthesis of Tapentadol, an analgesic. google.com This highlights the importance of the substituted phenyl-pentane scaffold in medicinal chemistry.

Synthesis of Nitrogen Heterocycles Incorporating Dimethoxyphenyl Moieties

The dimethoxyphenyl moiety is a common feature in a variety of biologically active nitrogen heterocycles. nih.govrsc.org Synthetic strategies often utilize precursors with this functional group to construct complex ring systems.

One powerful method for synthesizing quinoline (B57606) derivatives is the Povarov reaction. wikipedia.org This multicomponent reaction typically involves an aniline, an aldehyde, and an activated alkene to form a tetrahydroquinoline. wikipedia.orgnumberanalytics.com For example, a derivative, 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized using a Povarov cycloaddition between p-toluidine, benzaldehyde, and trans-methyl-isoeugenol (which contains a dimethoxyphenyl group). mdpi.com

Another important reaction for forming nitrogen heterocycles is the aza-Michael addition. researchgate.net Chalcones containing the 3,4-dimethoxyphenyl group can serve as Michael acceptors. The conjugate addition of a nitrogen nucleophile, such as a triazole, to a 1-(3,4-dimethoxyphenyl)prop-2-enone derivative leads to the formation of β-amino ketones. mdpi.com These products can be important precursors for various heterocyclic compounds with potential biological activities. mdpi.com

Furthermore, pyrazolo-pyridine analogues have been synthesized through the Claisen-Schmidt condensation of 1-benzylpiperidin-4-one with 3,4-dimethoxybenzaldehyde (B141060), followed by cyclization with phenylhydrazine. mdpi.com These examples underscore the versatility of the dimethoxyphenyl scaffold in constructing a diverse range of nitrogen-containing heterocyclic systems.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-[2-(3,4-Dimethoxy-benzoyl)-4,5-dimethoxy-phenyl]-pentan-2-one |

| Tofisopam |

| (-)(2S,3S)-1-Dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol |

| Tapentadol |

| 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone |

| p-Toluidine |

| Benzaldehyde |

| trans-Methyl-isoeugenol |

| 1-(3,4-Dimethoxyphenyl)prop-2-enone |

| 1-Benzylpiperidin-4-one |

| 3,4-Dimethoxybenzaldehyde |

Spectroscopic and Structural Characterization of 3 3,4 Dimethoxyphenyl Pentan 2 One and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can determine the mass-to-charge ratio (m/z) to several decimal places.

For 3-(3,4-Dimethoxyphenyl)pentan-2-one, with a molecular formula of C₁₃H₁₈O₃, the exact mass can be calculated. This high precision allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds that may have the same nominal mass but different molecular formulas. HRMS is a definitive method for verifying the identity of a synthesized compound and confirming its purity.

Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for the characterization of molecular structures. nih.gov FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govsamipubco.com UV-Vis spectroscopy, on the other hand, probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light, offering insights into the conjugated systems and chromophores. nih.gov

In the analysis of compounds containing the 3,4-dimethoxyphenyl moiety, such as derivatives of this compound, specific absorption bands in the IR and UV-Vis spectra can be correlated to its structural features. For instance, in the FTIR spectrum of a derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, characteristic vibrations are readily identified. mdpi.com Aromatic C-H and C=C stretching vibrations are typically observed around 3015 cm⁻¹ and 1578 cm⁻¹, respectively. mdpi.com The presence of methoxy (B1213986) (-OCH₃) groups, a key feature of the dimethoxyphenyl structure, is confirmed by symmetric and asymmetric stretching bands in the 2979–2831 cm⁻¹ region. mdpi.com Furthermore, the carbonyl (C=O) group of the ketone or other functionalities gives rise to a strong absorption band, which for this derivative appears at 1638 cm⁻¹. mdpi.com The asymmetric and symmetric stretching vibrations for the C-O bond of the ether linkages are found at 1251 cm⁻¹ and 1029 cm⁻¹, respectively. mdpi.com

UV-Vis spectroscopy of these aromatic compounds typically reveals absorption bands corresponding to π → π* and n → π* electronic transitions. Flavonoids and phenolic compounds, which share structural similarities with the subject compound, often exhibit two main absorption bands. nih.gov Band I, typically between 300-350 nm, is associated with the electronic transitions in the cinnamoyl system (B ring), while Band II, between 230-285 nm, corresponds to the benzoyl system (A ring). nih.gov The presence of aromatic rings and their substituents influences the precise wavelength and intensity of these absorptions. nih.gov

A summary of typical spectroscopic data for a derivative is presented below.

| Spectroscopic Data for a 3,4-Dimethoxyphenyl Derivative mdpi.com | |

| FTIR Analysis | Wavenumber (cm⁻¹) |

| CAr-H and C=C-H Vibrations | 3015 |

| Methoxy (O-CH₃) Symmetric/Asymmetric Strain | 2979–2831 |

| C=O Strain | 1638 |

| C=C Strain | 1578 |

| C-O Asymmetric Tension | 1251 |

| C-O Symmetric Tension | 1029 |

| UV-Vis Analysis | Absorption Bands |

| Flavonoids and Phenolic Derivatives | 230-285 nm and 300-350 nm nih.gov |

Single-Crystal X-ray Diffraction (SC-XRD) Analysis for Solid-State Structure

While specific SC-XRD data for this compound is not available, analysis of closely related structures provides significant insight. The crystal structure of 1-(3,4-Dimethoxyphenyl)ethanone, a ketone sharing the same substituted phenyl ring, has been determined. researchgate.net It crystallizes in the monoclinic space group P2₁/c. researchgate.net The detailed crystallographic data for this compound offers a reliable model for understanding the solid-state characteristics of similar molecules.

Similarly, the analysis of a more complex derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, reveals a triclinic crystal system with the space group P-1. mdpi.com The ability to obtain suitable single crystals is a prerequisite for this analysis. mdpi.com

Below is a table summarizing the crystallographic data for 1-(3,4-Dimethoxyphenyl)ethanone.

| Crystal Data and Structure Refinement for 1-(3,4-Dimethoxyphenyl)ethanone researchgate.net | |

| Empirical Formula | C₁₀H₁₂O₃ |

| Formula Weight | 180.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.9543 (7) Å |

| b = 13.3271 (11) Å | |

| c = 8.8107 (7) Å | |

| β = 92.761 (3)° | |

| Volume | 932.92 (13) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.283 Mg m⁻³ |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. rsc.org These non-covalent forces, though weak individually, collectively determine the stability and physical properties of the crystalline solid.

In the solid-state structure of 1-(3,4-Dimethoxyphenyl)ethanone, the molecules are organized through a combination of hydrogen bonds and π–π stacking interactions. researchgate.net The primary interaction involves the formation of dimers through C—H···O hydrogen bonds. researchgate.net These dimers are further linked into a more extensive network by parallel slipped π–π stacking interactions between the aryl rings of adjacent dimers. researchgate.net The key parameters for this stacking include an intercentroid distance of 3.5444 (11) Å and an interplanar distance of 3.3998 (12) Å, with a slippage of 1.002 (2) Å. researchgate.net Such interactions are common in aromatic compounds and play a crucial role in the densification of the crystal packing.

Conformational Analysis in the Solid State

Conformational analysis in the solid state reveals the specific three-dimensional shape adopted by a molecule within the crystal lattice. This conformation represents a low-energy state under the influence of the surrounding crystal field and intermolecular forces.

For 1-(3,4-Dimethoxyphenyl)ethanone, the molecule is nearly planar in the solid state, with the non-hydrogen atoms having a mean deviation from planarity of just 0.132 Å. researchgate.net This planarity facilitates the efficient π–π stacking observed in its crystal packing. The orientation of the acetyl and methoxy groups relative to the benzene (B151609) ring is fixed in a low-energy conformation. researchgate.net

In the case of the more flexible derivative 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, the non-aromatic tetrahydroquinoline ring adopts a half-chair conformation. mdpi.com The substituents at positions C-2, C-3, and C-4 are found in pseudo-equatorial arrangements, which is the more stable configuration to minimize steric hindrance. mdpi.com The relative orientation of the various ring systems is a critical aspect of its solid-state conformation. Theoretical calculations can complement experimental X-ray data to explore different possible conformers and their relative energies. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 3 3,4 Dimethoxyphenyl Pentan 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. nih.gov It is particularly effective for studying organic molecules, providing a balance between accuracy and computational cost. DFT calculations on analogues of 3-(3,4-Dimethoxyphenyl)pentan-2-one typically employ hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve reliable results for geometry and electronic properties. nih.govniscpr.res.in

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached. nih.gov The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Studies on structurally similar compounds, such as chalcones containing the 3,4-dimethoxyphenyl group, show excellent agreement between DFT-calculated bond parameters and those determined experimentally via X-ray crystallography. niscpr.res.in For this compound, the optimized geometry would reveal the spatial relationship between the dimethoxyphenyl ring and the pentan-2-one side chain. Energetic profiles can also be calculated to compare the relative stabilities of different conformers, for instance, those arising from rotation around the C-C single bonds. eurjchem.com

Table 1: Predicted Optimized Geometrical Parameters for this compound based on DFT Calculations of Analogous Structures. This data is predictive and based on values reported for similar functional groups in related molecules.

| Parameter | Bond/Atoms Involved | Predicted Value | Reference Analogy |

|---|---|---|---|

| Bond Length | C=O (Ketone) | ~1.23 Å | niscpr.res.in |

| Bond Length | Ar-C (Ring to Chain) | ~1.51 Å | mdpi.com |

| Bond Length | C-O (Methoxy) | ~1.36 Å | niscpr.res.in |

| Bond Angle | C-C-C (Side Chain) | ~112° | mdpi.com |

| Bond Angle | C-C=O (Ketone) | ~120° | niscpr.res.in |

| Dihedral Angle | C-C-O-C (Methoxy) | ~180° (for planarity) | researchgate.net |

DFT calculations are instrumental in elucidating reaction mechanisms by identifying transition states (TS) and mapping the entire reaction pathway. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. mdpi.com

For a molecule like this compound, this analysis could be applied to understand its synthesis or degradation. For example, a computational study on the Cα-Cβ bond cleavage of a related compound, 1-(3′,4′-dimethoxyphenyl)propene, successfully located four transition states in its conversion to 3,4-dimethoxybenzaldehyde (B141060). mdpi.comresearchgate.net The study, using the M06-2X functional, determined the activation energies for each step, revealing a mix of endothermic and exothermic processes. mdpi.comnih.gov By performing an Intrinsic Reaction Coordinate (IRC) calculation, the pathway from the transition state can be followed down to the corresponding reactants and products, confirming that the TS correctly connects the intended species. researchgate.net This type of analysis could predict the most likely pathways for reactions involving the ketone or the phenyl ring of the title compound.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethoxyphenyl ring, due to the electron-donating effect of the methoxy (B1213986) groups. Conversely, the LUMO is anticipated to be centered around the electrophilic carbonyl group (C=O) of the pentan-2-one chain. researchgate.netniscpr.res.in

Table 2: Predicted Frontier Molecular Orbital Properties for this compound. Values are typical for related dimethoxy-phenyl derivatives calculated using DFT (B3LYP/6-311++G(d,p)).

| Parameter | Predicted Value (eV) | Implication | Reference Analogy |

|---|---|---|---|

| EHOMO | ~ -5.8 eV | Electron-donating ability (nucleophilicity) | niscpr.res.in |

| ELUMO | ~ -2.0 eV | Electron-accepting ability (electrophilicity) | niscpr.res.in |

| Energy Gap (ΔE) | ~ 3.8 eV | Chemical reactivity and stability | niscpr.res.inmdpi.com |

Topological Analysis of Electron Density

Beyond orbital-based models, the electron density itself can be analyzed to understand chemical bonding and intermolecular interactions. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide such insights.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule, allowing for the prediction of its reactive sites. libretexts.org The map is colored based on the electrostatic potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of most positive potential (electron-poor, susceptible to nucleophilic attack). bhu.ac.insobereva.com

For this compound, the MEP map would show the most negative potential (deep red) concentrated around the oxygen atom of the carbonyl group, as well as the oxygens of the two methoxy groups, highlighting their role as primary sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms, particularly those on the aromatic ring, would exhibit positive potential (blue), indicating them as potential sites for nucleophilic interaction. researchgate.net

Prediction and Analysis of Spectroscopic Properties

DFT calculations can accurately predict various spectroscopic properties, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra, which are essential for chemical characterization. irjet.netchemrxiv.org

Computational methods can calculate the vibrational frequencies corresponding to the normal modes of the molecule. These theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental IR spectra. irjet.net For the title compound, this analysis would predict characteristic peaks for the C=O stretch of the ketone, the C-O-C stretches of the methoxy groups, and the aromatic C-H stretches. mdpi.com

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR chemical shifts (¹H and ¹³C) with high accuracy. irjet.net These theoretical values are invaluable for assigning peaks in experimental spectra.

Finally, Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). niscpr.res.in This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would likely predict strong π→π* transitions associated with the aromatic system and weaker n→π* transitions involving the non-bonding electrons of the carbonyl oxygen.

Table 3: Predicted Spectroscopic Data for this compound. This data is predictive and based on DFT calculations for analogous compounds.

| Spectroscopy | Feature | Predicted Value | Reference Analogy |

|---|---|---|---|

| FT-IR | C=O Stretch | ~1710 cm-1 | mdpi.com |

| FT-IR | Aromatic C=C Stretch | ~1590-1610 cm-1 | irjet.net |

| FT-IR | Asymmetric C-O-C Stretch | ~1250 cm-1 | mdpi.com |

| ¹³C NMR | C=O Carbon | ~208 ppm | Generic Ketone Values |

| ¹³C NMR | Aromatic Carbons (C-O) | ~149 ppm | mdpi.com |

| ¹H NMR | Methoxy Protons (-OCH3) | ~3.9 ppm | mdpi.com |

| UV-Vis | λmax (π→π*) | ~280-320 nm | niscpr.res.in |

Studies on Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, data storage, and frequency conversion. Organic molecules, in particular, have garnered significant attention due to their large NLO responses, fast switching times, and the tunability of their molecular structures. The NLO properties of a molecule are governed by its hyperpolarizability, which is a measure of the non-linear response of the molecular dipole moment to an applied electric field.

While direct experimental or extensive computational studies on the NLO properties of this compound are not extensively documented in publicly available literature, the electronic characteristics of its constituent functional groups suggest a potential for NLO activity. The presence of the dimethoxy-substituted phenyl ring, an electron-donating group, connected to a keto-functionalized aliphatic chain could facilitate intramolecular charge transfer, a key factor for second and third-order NLO responses.

Theoretical calculations, typically employing Density Functional Theory (DFT), are a powerful tool to predict and understand the NLO properties of organic compounds. Such studies on analogous compounds often reveal a correlation between molecular structure and hyperpolarizability. For instance, studies on chalcones and other molecules with donor-π-acceptor frameworks have demonstrated that the nature and position of substituent groups significantly influence the NLO response. It is plausible that computational analysis of this compound would involve the calculation of the first and second hyperpolarizabilities (β and γ, respectively) to quantify its potential as an NLO material.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable tools in modern chemistry and drug discovery, allowing for the visualization and prediction of molecular behavior at an atomic level. These approaches provide a virtual laboratory to study complex biological and chemical systems.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and mode of action of a small molecule ligand with a biological target, such as a protein or enzyme.

In the context of this compound, molecular docking studies could be employed to explore its potential as a bioactive agent. The process would involve preparing a 3D structure of the compound and docking it into the active site of a specific protein target. The results are typically ranked based on a scoring function that estimates the binding free energy. A lower binding energy generally indicates a more stable and favorable interaction.

A hypothetical docking study of this compound against a selected protein target would likely reveal the importance of the dimethoxyphenyl and pentan-2-one moieties in establishing specific interactions within the binding pocket.

Molecular Dynamics Simulations for System Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by simulating the motion of atoms and molecules over time. This technique is invaluable for understanding the stability of ligand-protein complexes, observing conformational changes, and calculating binding free energies with higher accuracy than docking alone.

Following a molecular docking study, an MD simulation of the this compound-protein complex would be a logical next step. The simulation would be run for a specific period, typically nanoseconds to microseconds, allowing the system to evolve and reach equilibrium. Analysis of the MD trajectory can reveal crucial information about the stability of the binding pose predicted by docking.

Key parameters analyzed in an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Furthermore, the simulation can elucidate the dynamic nature of the intermolecular interactions observed in the docked pose.

Although specific MD simulation data for this compound is not currently published, the methodology has been successfully applied to a vast array of ligand-protein systems, providing critical insights for drug design and development. tandfonline.com

Precursor Chemistry and Starting Materials for 3 3,4 Dimethoxyphenyl Pentan 2 One

Chemistry of Veratraldehyde (3,4-Dimethoxybenzaldehyde) as a Key Building Block

Veratraldehyde, also known as 3,4-dimethoxybenzaldehyde (B141060), is a pivotal precursor in the synthesis of numerous organic compounds, including 3-(3,4-Dimethoxyphenyl)pentan-2-one. atamanchemicals.comwikipedia.org It is an aromatic aldehyde characterized by a benzene (B151609) ring substituted with a formyl group and two methoxy (B1213986) groups at the 3 and 4 positions. nih.gov This compound is structurally related to vanillin (B372448) and is often prepared by the methylation of vanillin. atamanchemicals.comwikipedia.org

The chemical reactivity of veratraldehyde makes it a versatile building block. The aldehyde functional group can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in carbon-carbon bond-forming reactions. For instance, veratraldehyde can be reduced to 3,4-dimethoxybenzyl alcohol using reducing agents like sodium borohydride (B1222165). researchgate.netijcea.org This alcohol can then be further functionalized, for example, by halogenation. researchgate.netijcea.org

Veratraldehyde's pleasant woody fragrance has led to its use as a flavorant and odorant. atamanchemicals.comwikipedia.org It is found naturally in various plants, including peppermint, ginger, and raspberry. atamanchemicals.comnih.gov In the context of synthesizing more complex molecules, veratraldehyde serves as an intermediate in the production of several pharmaceutical drugs. atamanchemicals.comwikipedia.org

Ketone Precursors in the Synthesis of the Pentanone Backbone

The pentanone backbone of this compound is derived from ketone precursors. A key example is 3-pentanone (B124093), also known as diethyl ketone. wikipedia.org This symmetrical dialkyl ketone is a colorless liquid with an acetone-like odor. wikipedia.orgchemicalbook.com

Several synthetic routes exist for the production of 3-pentanone. One common method is the ketonic decarboxylation of propanoic acid using metal oxide catalysts. wikipedia.org This reaction can also be performed with salts of carboxylic acids, such as calcium propanoate, through heating. youtube.com Another industrial method involves the carbonylation of ethylene (B1197577) with carbon monoxide and hydrogen, often catalyzed by dicobalt octacarbonyl. wikipedia.orgchemicalbook.com

In the synthesis of more complex molecules, 3-pentanone and its derivatives serve as important starting materials. For example, 3-pentanone is a precursor in the industrial synthesis of Vitamin E. wikipedia.orgchemicalbook.com Other related ketone precursors, such as 2,4-dimethyl-3-pentanone (B156899) (diisopropyl ketone), also play a role in organic synthesis. nist.gov

Halogenated Intermediates in this compound Synthesis

Halogenated compounds are crucial intermediates in various synthetic pathways leading to this compound and related structures. The introduction of a halogen atom, such as chlorine or bromine, onto an aromatic ring or an alkyl chain provides a reactive site for subsequent carbon-carbon bond formation or other functional group transformations.

For example, 3,4-dimethoxybenzyl alcohol, derived from the reduction of veratraldehyde, can be halogenated using reagents like thionyl chloride (SOCl₂) to produce 3,4-dimethoxybenzyl chloride. researchgate.netijcea.org This chloride can then react with a cyanide source to form 3,4-dimethoxybenzyl cyanide, another important intermediate. researchgate.netijcea.org

In a different approach, a 3-(2-bromo-4,5-dimethoxy-phenyl)-pentan-2-one ketal can be used as a starting material. google.com The bromine atom on the phenyl ring allows for the formation of an organometallic reagent (an alkali or magnesium compound), which can then react with an appropriate electrophile to build the desired molecular framework. google.com Halogenated quinolines have also been synthesized and investigated for their potential antitumor activities, highlighting the broader importance of halogenated intermediates in medicinal chemistry. nih.gov

Utilization of Carboxylic Acids and Their Derivatives as Precursors

Carboxylic acids and their derivatives are versatile precursors in the synthesis of ketones, including those with a dimethoxyphenyl moiety. A notable example is the use of 3-(3,4-dimethoxyphenyl)propionic acid. This carboxylic acid can be prepared from veratraldehyde through a reaction with Meldrum's acid and a mixture of formic acid and triethylamine. google.com

The Claisen condensation is a classic method for forming carbon-carbon bonds and is frequently used to synthesize β-diketones from a ketone and an ester. nih.gov Modifications of this reaction allow for the direct use of carboxylic acids. For instance, carboxylic acids can be activated in situ with trifluoroacetic anhydride (B1165640) (TFAA) in the presence of triflic acid (TfOH) to acylate ketones, forming 1,3-diketones. beilstein-journals.org

Furthermore, carboxylic acids can act as traceless activation groups in certain reactions. nih.gov Through photoredox catalysis, a carboxylic acid can undergo decarboxylation to generate a radical species that can then participate in conjugate additions to Michael acceptors. nih.gov This modern approach offers a way to form carbon-carbon bonds without the need for pre-functionalized organometallic reagents. nih.gov Carboxylic anhydrides, in the presence of Lewis or nucleophilic catalysts, also serve as effective reagents for esterification and amidation reactions. tcichemicals.com

Alternative Feedstocks for Dimethoxyphenyl Ketone Synthesis

Beyond traditional synthetic routes, there is growing interest in utilizing alternative and potentially bio-based feedstocks for the synthesis of dimethoxyphenyl ketones and related compounds. Eugenol (B1671780), the main component of clove oil, is a prime example of a renewable starting material. researchgate.netijcea.org Through a series of chemical transformations including methylation, isomerization, and oxidation, eugenol can be converted into veratraldehyde. researchgate.netijcea.org This veratraldehyde can then be used in subsequent steps to synthesize more complex molecules. researchgate.netijcea.org

Another approach involves the use of other natural products. For instance, trans-methyl-isoeugenol can be used as a starting material in a Povarov cycloaddition reaction to synthesize complex heterocyclic structures containing a dimethoxyphenyl group. mdpi.com Lignin (B12514952), a complex polymer found in plant cell walls, is another potential source of aromatic compounds like veratraldehyde through chemical degradation. wikipedia.org

The conversion of biomass-derived aromatic ethers into cyclohexanones represents another sustainable strategy. nih.gov For example, anethole, found in anise and fennel, can be converted to 4-propylcyclohexanone. nih.gov These methods highlight a shift towards more sustainable chemical synthesis by leveraging readily available natural resources.

Biological Activity and Molecular Interactions of 3 3,4 Dimethoxyphenyl Pentan 2 One Mechanistic Focus

Investigation of Molecular Targets and Receptor Binding Mechanisms

The precise molecular targets of 3-(3,4-dimethoxyphenyl)pentan-2-one are not extensively defined in current literature; however, analysis of structurally similar compounds provides insights into its potential receptor binding mechanisms. The presence of the 3,4-dimethoxyphenyl moiety is a key determinant in the potential interactions of this compound. For instance, research on other molecules containing a dimethoxyphenyl group suggests possible interactions with a variety of receptors.

Furthermore, studies on various psychoactive N,N-diallyltryptamine analogs have shown that these compounds bind to a range of receptors, including serotonin (B10506) receptors, σ sites, α2-adrenoceptors, and dopaminergic D3 receptors. nih.gov The binding profiles of these compounds are influenced by the substitution on the phenyl ring. While not directly a dimethoxy-substituted compound, this research underscores the principle that substitutions on a phenyl ring can dictate receptor affinity and selectivity.

Principal component analysis has been utilized to differentiate the receptor binding profiles of antipsychotic drug candidates, demonstrating that subtle changes in chemical structure can lead to unique interactions with a panel of monoaminergic receptors. nih.gov This methodology could be applied to this compound to elucidate its specific receptor interaction profile.

Mechanisms of Antimicrobial Action Exhibited by this compound

While direct studies on the antimicrobial action of this compound are limited, research on analogous compounds containing the 3,4-dimethoxyphenyl moiety suggests potential mechanisms of antibacterial and antifungal activity.

A study on a series of synthesized 3-(3,4-dimethoxyphenyl)furan-2(5H)-ones demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. researchgate.net The investigation into the mechanism of action of these furanones pointed towards the inhibition of tyrosyl-tRNA synthetase, a crucial enzyme in bacterial protein synthesis. Molecular docking studies of the most potent compound in this series supported its strong inhibitory activity by showing a snug fit into the active site of the S. aureus tyrosyl-tRNA synthetase. researchgate.net

Furthermore, research on γ-oxa-ε-lactones with methoxy (B1213986) group substitutions has shown that the position of these groups on the aromatic rings influences their antimicrobial activity. mdpi.com For instance, lactones with a methoxy group at the 3' and 4' positions of the B ring were found to be more active against bacteria. mdpi.com This suggests that the 3,4-dimethoxy substitution pattern in this compound could be a key contributor to any antimicrobial properties it may possess.

The combination of plant-derived compounds with conventional antibiotics is another area of interest. Terpenoids, for example, have shown synergistic effects with antibiotics, and their mechanisms can involve the disruption of bacterial cell membranes or inhibition of efflux pumps. nih.gov While this compound is not a terpenoid, this highlights the diverse mechanisms through which natural product-like scaffolds can exert antimicrobial effects.

Potential for Inhibition of Microbial Cell Wall Synthesis (based on similar structures)

A fundamental mechanism of action for many antimicrobial agents is the inhibition of microbial cell wall synthesis. The bacterial cell wall, particularly the peptidoglycan layer in bacteria, is a unique and essential structure that is absent in eukaryotes, making it an excellent target for selective toxicity. While there is no direct evidence to suggest that this compound inhibits microbial cell wall synthesis, the general principle is well-established for a wide variety of chemical structures, almost exclusively natural products.

The process of peptidoglycan synthesis is a complex, multi-step pathway involving numerous enzymes. Inhibition can occur at various stages, from the synthesis of peptidoglycan precursors in the cytoplasm to their transport across the cell membrane and their final incorporation into the growing cell wall. The renewed interest in this target area, driven by the rise of antibiotic-resistant organisms, has led to a deeper understanding of these mechanisms.

Mechanisms of Antioxidant Activity

The antioxidant potential of this compound can be inferred from the known properties of its core structural elements, particularly the 3,4-dimethoxyphenyl group. Phenolic compounds are well-documented antioxidants, and their activity is largely dependent on their structure.

The presence of methoxy (-OCH3) groups on the phenyl ring is significant. Methoxy groups are electron-donating, which can increase the electron density on the aromatic ring and stabilize the phenoxyl radical that forms upon donation of a hydrogen atom to a free radical. This ability to donate a hydrogen atom is a primary mechanism of radical scavenging for many antioxidant compounds.

Studies on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated that the presence of a methoxyphenyl group contributes to their antioxidant activity, which was evaluated using the DPPH radical scavenging method. nih.gov Some of the synthesized compounds exhibited antioxidant activity comparable to or even greater than that of ascorbic acid. nih.gov Similarly, research on the oxidation of methoxy-substituted flavones by cytochrome P450 enzymes has shown that the methoxy groups are sites of metabolic activity, leading to the formation of hydroxylated products which can also possess antioxidant properties. nih.gov

Comparing 3-(3,4-dimethoxyphenyl)butan-2-one (B1283475) with its dihydroxy analog, 4-(3,4-dihydroxyphenyl)-2-butanone, reveals that the hydroxyl groups in the latter lead to stronger antioxidant activity. This is because the hydrogen atoms of the hydroxyl groups are more readily donated than those of methoxy groups. However, the electron-donating nature of the methoxy groups in this compound still suggests a capacity for antioxidant action.

Enzyme Inhibition and Modulation Studies

The ability of this compound to interact with and potentially inhibit or modulate the activity of various enzymes is a key aspect of its biological profile. As previously mentioned in the context of antimicrobial action, structurally related compounds have shown specific enzyme inhibitory activity.

The investigation of 3-(3,4-dimethoxyphenyl)furan-2(5H)-ones identified tyrosyl-tRNA synthetase as a potential target. researchgate.net The inhibition of this enzyme disrupts protein synthesis in bacteria, leading to a bacteriostatic or bactericidal effect. This finding suggests that the 3,4-dimethoxyphenyl moiety can fit into the active sites of specific enzymes and interfere with their function.

Furthermore, a study on a new lipoxygenase inhibitor, 3-[3,4-dimethoxy-5-(3-methylbut-2-enyl) phenyl] 2-propenoic acid, demonstrated good inhibitory activity against this class of enzymes. researchgate.net Lipoxygenases are involved in the inflammatory cascade, and their inhibition is a target for anti-inflammatory drug development. The shared 3,4-dimethoxy phenyl structure suggests that this compound could also be investigated for activity against enzymes involved in inflammatory pathways.

Interactions with Ketoreductases and Dehydrogenases

The ketone functional group in this compound makes it a potential substrate for ketoreductases and dehydrogenases. These enzymes are ubiquitous in biological systems and play a crucial role in the metabolism of a wide range of compounds, including xenobiotics.

Ketoreductases catalyze the stereoselective reduction of ketones to their corresponding secondary alcohols. This biotransformation can significantly alter the biological activity and pharmacokinetic profile of a compound. The interaction of a ketone with a ketoreductase typically involves the carbonyl group forming hydrogen bonds with amino acid residues in the enzyme's active site. The aromatic portion of the molecule, in this case, the 3,4-dimethoxyphenyl group, would likely interact with hydrophobic residues in the substrate-binding pocket.

Dehydrogenases are a broader class of enzymes that catalyze oxidation-reduction reactions. Depending on the specific enzyme and the reaction conditions, a dehydrogenase could potentially catalyze the reduction of the ketone in this compound to an alcohol or, if the corresponding alcohol were present, its oxidation back to the ketone.

Structure-Activity Relationship (SAR) Studies in this compound Analogs

While direct and extensive SAR studies on this compound itself are not widely published, a considerable amount can be inferred from research on analogous compounds. These studies highlight the importance of the substitution pattern on the phenyl ring and the nature of the side chain in determining biological activity.

The presence and position of methoxy groups on the phenyl ring are critical. In a series of methoxy-substituted γ-oxa-ε-lactones, the location of the methoxy group determined the selectivity of their antimicrobial activity. mdpi.com For example, substitution at the 7-position of the A-ring favored antifungal activity, while substitution at the 3' and 4' positions of the B-ring resulted in higher antibacterial activity. mdpi.com This suggests that the 3,4-dimethoxy pattern in the target compound is likely a key determinant of its biological action.

In a study of 2,5-dimethoxyphenethylamines and related amphetamines, the substitution pattern was also found to be crucial for receptor binding affinity at various serotonin, adrenergic, and dopaminergic receptors and transporters. frontiersin.org Altering the substitution from a 3,4,5-trimethoxy to a 2,4,5-trimethoxy pattern significantly impacted the psychedelic effects, which are mediated by 5-HT2A receptor agonism. frontiersin.org

Furthermore, comparing 3-(3,4-dimethoxyphenyl)butan-2-one to its analogs reveals important SAR insights. Replacing the methoxy groups with hydroxyl groups to form 4-(3,4-dihydroxyphenyl)-2-butanone increases polarity and antioxidant activity. Extending the aliphatic chain, as in the case of this compound compared to the butanone analog, increases lipophilicity, which can enhance membrane permeability. The absence of methoxy groups, as seen in 3-(4-methylphenyl)butan-2-one, reduces polarity and is expected to decrease biological activity related to hydrogen bonding and electron-donating effects.

Interactive Data Table: Structural and Functional Comparison of Analogs

| Compound Name | Key Structural Differences from this compound | Predicted Impact on Properties |

| 4-(3,4-Dihydroxyphenyl)-2-butanone | Shorter alkyl chain; hydroxyl groups instead of methoxy groups | Increased polarity, higher water solubility, stronger antioxidant activity |

| 3-(3,4-Dimethoxyphenyl)butan-2-one | Shorter alkyl chain (butanone vs. pentanone) | Lower lipophilicity, potentially different membrane permeability |

| 3-(4-Methylphenyl)butan-2-one | Single methyl group instead of two methoxy groups; shorter alkyl chain | Reduced polarity, lower reactivity, diminished hydrogen bonding capacity |

| 3-(3,4-dimethoxyphenyl)furan-2(5H)-one | Furanone ring instead of a pentanone chain | Different three-dimensional structure, shown to inhibit tyrosyl-tRNA synthetase |

Environmental Fate and Degradation of 3 3,4 Dimethoxyphenyl Pentan 2 One

Abiotic Degradation Pathways of 3-(3,4-Dimethoxyphenyl)pentan-2-one

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment, primarily through reactions with light (photodegradation) and water (hydrolysis).

Direct photodegradation occurs when a molecule absorbs light, leading to its excitation and subsequent chemical transformation. The presence of the aromatic ring and the carbonyl group in this compound suggests its potential to absorb ultraviolet (UV) radiation from sunlight.